Tadalafil Impurity B
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-21-20(24)15-9-13-12-4-2-3-5-14(12)22-19(13)18(23-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,22-23H,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRJNDUNSMFZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation Pathways and Comprehensive Chemical Characterization of Tadalafil Impurity B
Mechanistic Investigations into the Genesis of Tadalafil (B1681874) Impurity B during API Synthesis
The formation of Tadalafil Impurity B is primarily associated with specific synthetic routes used for the production of Tadalafil. researchgate.netacgpubs.org Investigations have identified it as a process-related impurity, with its origins traced back to particular starting materials, side reactions, and intermediate compounds. acgpubs.org
Identification of Critical Starting Materials and Reagents Contributing to Impurity B Formation
Research indicates that this compound is a potential impurity particularly when the synthesis of Tadalafil proceeds via a route involving the intermediate (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, also known as β-carboline acid 4. researchgate.netacgpubs.org This intermediate possesses both a carboxylic acid and a secondary amine group within the same molecule. acgpubs.org
The reagents used in the subsequent cyclization step are also critical. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) are instrumental in the formation of the desired Tadalafil structure but can also facilitate the side reaction leading to Impurity B. researchgate.netacgpubs.org
Elucidation of Undesired Side Reactions and Byproduct Pathways within Core Synthetic Steps
The principal undesired side reaction leading to this compound is an intermolecular amidation reaction. acgpubs.org Under the conditions of the final cyclization step in certain synthetic schemes, two molecules of the β-carboline acid intermediate (compound 4) can react with each other. researchgate.netacgpubs.org One molecule acts as the carboxylic acid component and the other as the amine component, forming an amide bond between them. This dimerization results in the formation of this compound. acgpubs.org
This pathway competes with the intended intramolecular cyclization that forms Tadalafil. The reaction conditions, including temperature and the specific coupling agents used, can influence the prevalence of this side reaction. acgpubs.org
Role of Intermediate Compounds as Precursors to this compound
The direct precursor to this compound is the intermediate compound, (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (compound 4). researchgate.netacgpubs.org The structure of this intermediate, containing both nucleophilic (amine) and electrophilic (carboxylic acid) centers, makes it susceptible to self-condensation under the activation conditions of the coupling reaction.
To confirm this, studies have independently synthesized Impurity B by treating the β-carboline acid intermediate with DCC and HOBt, confirming its role as the direct precursor. researchgate.netacgpubs.org
Degradation Chemistry and Pathways Leading to this compound Formation
While primarily a process-related impurity from synthesis, the potential for Tadalafil to degrade into related substances is a key aspect of its stability profile. Forced degradation studies are employed to understand these pathways.
Application of Forced Degradation Studies: Methodologies, Stress Conditions, and Kinetic Profiles
Forced degradation studies, as mandated by regulatory bodies like the ICH, expose the drug substance to harsh conditions to accelerate decomposition. rjptonline.orgscielo.br For Tadalafil, these studies typically involve acidic, basic, oxidative, thermal, and photolytic stress. rjptonline.orgtandfonline.com
A common methodology involves dissolving Tadalafil in a suitable solvent and subjecting it to conditions such as:
Acid Hydrolysis: Treatment with acids like 1N HCl at elevated temperatures (e.g., 65-80°C). rjptonline.orgtandfonline.com
Base Hydrolysis: Treatment with bases like 1N NaOH at elevated temperatures (e.g., 80°C). rjptonline.org
Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide. rjptonline.orgtandfonline.com
Thermal Degradation: Heating the solid drug substance. tandfonline.com
Photolytic Degradation: Exposing the drug to UV light. tandfonline.com
The degradation process is monitored over time using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the drug and its degradation products. rjptonline.orgtandfonline.com Kinetic profiles can be established to understand the rate of degradation under different conditions. ajpaonline.com
Table 1: Representative Forced Degradation Conditions for Tadalafil
| Stress Condition | Reagent/Condition | Duration & Temperature |
|---|---|---|
| Acid Hydrolysis | 1 N HCl | 15 min at 65°C tandfonline.com |
| Base Hydrolysis | 1 N NaOH | 15 min at 65°C tandfonline.com |
| Oxidation | 3% H₂O₂ | 24 h at room temperature ufmg.br |
| Thermal | Heating | 36 h at 80°C or 105°C jst.go.jp |
| Photolytic | UV Light Exposure | - |
Postulated and Experimentally Confirmed Chemical Transformations in Degradation Mechanisms
While Tadalafil has been found to be susceptible to degradation under acidic, basic, and oxidative conditions, the formation of this compound as a degradation product has not been explicitly reported in the reviewed literature. rjptonline.orgufmg.br Degradation of Tadalafil typically leads to other products. For instance, under acidic conditions, a novel degradation product has been identified as [(R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d] Current time information in Bangalore, IN.synzeal.comdioxole-5-carbonyl)-1-methylpiperazine-2,5-dione)]. researchgate.net Alkaline hydrolysis is also a significant degradation pathway. researchgate.net
The primary route for the formation of this compound remains firmly established as a process-related impurity arising from the dimerization of a key intermediate during the API synthesis. researchgate.netacgpubs.org
Advanced Spectroscopic and Chromatographic Techniques for Definitive Structural Elucidation of this compound
The unambiguous identification and characterization of this compound, chemically known as (6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione, rely on a combination of sophisticated analytical methods. pharmaffiliates.com These techniques provide detailed information about its molecular structure, mass, and physicochemical properties, distinguishing it from Tadalafil and other related isomers.
Utilisation of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pharmaceutical impurities. While specific 1D and 2D NMR data for this compound are not extensively published in readily available literature, the principles of its characterization can be inferred from studies on Tadalafil and its other diastereomers. acs.org
1D NMR (¹H and ¹³C) provides primary information on the chemical environment of protons and carbons. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl group, and the protons in the complex heterocyclic core. mdpi.com Similarly, the ¹³C NMR spectrum would identify all 22 carbon atoms present in the molecule. nih.gov
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning these signals unequivocally.
COSY experiments establish proton-proton (H-H) coupling networks, helping to trace the connectivity within the spin systems of the molecule.
HSQC correlates directly bonded proton and carbon atoms.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework, including the connection of different ring systems.
Comparative analysis of the NMR spectra of this compound with that of (6R,12aR)-Tadalafil is the definitive method for confirming its diastereomeric identity. acs.org Subtle but distinct differences in chemical shifts (δ) and coupling constants (J), particularly for the protons at the chiral centers (C6 and C12a) and adjacent positions, arise from their different spatial orientations (cis vs. trans). acs.org
Table 1: Representative NMR Data for Tadalafil (for comparative purposes) Note: Specific data for Impurity B is not publicly available, but would show slight variations from these values.
| Signal Type | Tadalafil (6R,12aR) Chemical Shift (δ ppm) in DMSO-d₆ | Key Correlation |
|---|---|---|
| ¹H NMR | 5.91 (s, 2H) | Methylenedioxy protons (-O-CH₂-O-) mdpi.com |
| ¹H NMR | 2.92 (s, 3H) | N-methyl protons (-N-CH₃) jfda-online.com |
| ¹H NMR | ~6.8-7.6 | Aromatic and indole (B1671886) protons |
| ¹³C NMR | ~166.9 | Carbonyl carbon (C=O) scribd.com |
| ¹³C NMR | ~108.2 | Aromatic CH scribd.com |
| ¹³C NMR | ~32.8 | N-methyl carbon (-N-CH₃) jfda-online.com |
Application of High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively establish the molecular formula. nih.gov
For this compound, the expected molecular formula is C₂₂H₁₉N₃O₄. pharmaffiliates.com HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, measures the mass of the protonated molecule [M+H]⁺ with high precision, allowing for the confirmation of this formula and distinguishing it from other potential impurities with different elemental compositions. ijpsr.com The measured accurate mass for the protonated species is approximately 389.1376 Da. nih.gov
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns. While diastereomers like Tadalafil and Impurity B have identical molecular masses and often produce very similar primary mass spectra, their MS/MS fragmentation patterns can sometimes show subtle differences. nih.govresearchgate.net More importantly, the fragmentation pattern is characteristic of the Tadalafil core structure. Common fragmentation pathways involve the cleavage of the piperazinedione ring system. waters.com Key fragment ions observed for Tadalafil, which would also be expected for Impurity B, include m/z 268 and m/z 135. waters.comufmg.brnih.gov These signature fragments help to confirm the identity of the core structure.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₂H₁₉N₃O₄ | pharmaffiliates.com |
| Molecular Weight | 389.40 g/mol | pharmaffiliates.com |
| Theoretical [M+H]⁺ | 390.1449 Da | Calculated |
| Measured Accurate Mass [M+H]⁺ | 390.15 Da | ufmg.br |
| Key MS/MS Fragments | m/z 268.11, 135 | waters.comufmg.br |
Implementation of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for On-Line Identification and Characterization
Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of impurities in complex pharmaceutical matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most powerful tools for this purpose. researchgate.net
Given that this compound is a stereoisomer of Tadalafil, separating them is a key analytical challenge. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). oup.comoup.com A study demonstrated successful baseline separation of all four stereoisomers of Tadalafil, including the (6S,12aS) isomer (Impurity B), using a Chiralpak AD column. oup.comoup.com
Coupling such a chiral separation method to a mass spectrometer (LC-MS) allows for the on-line identification of each separated isomer. The retention time from the LC confirms which isomer is eluting, while the mass spectrometer confirms its molecular weight and provides structural information through fragmentation, verifying its identity as a Tadalafil isomer. ufmg.br This approach is crucial for quality control, enabling the detection and quantification of Impurity B in bulk Tadalafil or its finished dosage forms. oup.com
While GC-MS is less common for a molecule of this nature due to its low volatility, it can be used for the analysis of more volatile derivatives or related substances. nih.gov
Complementary Spectroscopic Methods (e.g., Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy) for Functional Group Analysis and Chromophore Confirmation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information that supports the structural elucidation confirmed by NMR and MS.
Table 3: Key Infrared (IR) Absorption Bands for the Tadalafil Structure
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3317 | N-H Stretch | Indole |
| ~1695-1660 | C=O Stretch | Amide (Diketopiperazine) |
| ~1593-1470 | C=C Stretch | Aromatic Ring |
| ~1250-1030 | C-O Stretch | Ether (Methylenedioxy) |
Data derived from general values for Tadalafil and its analogues. lawdata.com.tw
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically its chromophores. The UV spectrum of this compound is determined by its conjugated system, which includes the indole nucleus and the benzodioxole ring. The spectrum is expected to be virtually identical to that of Tadalafil, exhibiting a characteristic absorption maximum (λmax). nih.gov Studies on Tadalafil show a λmax around 284-285 nm. ajrconline.orginnovareacademics.in This technique is particularly useful for quantitative analysis using a UV detector in HPLC, but it cannot distinguish between the diastereomers on its own. ajrconline.org
Table 4: Compound Names Mentioned in the Article
| Compound Name | Systematic Name |
|---|---|
| Tadalafil | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione |
| This compound | (6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione |
| Sildenafil | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |
Analytical Methodologies for Detection, Quantification, and Profiling of Tadalafil Impurity B
Development and Optimization of Chromatographic Methods for Tadalafil (B1681874) Impurity B Analysis
Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. The development of these methods focuses on achieving adequate resolution between the API, its impurities, and any degradation products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation for Impurity B Separation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of Tadalafil and its impurities due to its versatility and efficiency in separating non-volatile and moderately polar compounds. ijpar.com The development of a stability-indicating RP-HPLC method is crucial to separate Impurity B from Tadalafil and other potential degradation products. academicjournals.org
Method development typically involves the optimization of several parameters to achieve the desired separation. A common approach utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). jocpr.comtandfonline.com The pH of the buffer and the gradient or isocratic elution profile are critical variables that are adjusted to obtain optimal resolution and peak shape. jocpr.com
Validation of the developed RP-HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. semanticscholar.orgjapsonline.com This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. academicjournals.org The limit of detection (LOD) and limit of quantification (LOQ) for Impurity B are also established to ensure that even trace amounts can be reliably detected and quantified. academicjournals.orgjapsonline.com
Table 1: Example of RP-HPLC Method Parameters for Tadalafil and Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | Agilent Eclipse XBD C18 (150 x 4.6mm, 5µm) jocpr.com |
| Mobile Phase | Acetonitrile and potassium dihydrogen orthophosphate buffer (50:50 v/v), pH 6 jocpr.com |
| Flow Rate | 1.2 mL/min jocpr.com |
| Detection Wavelength | 282 nm jocpr.com |
| Injection Volume | 10 µL jocpr.com |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution, Sensitivity, and Throughput
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. researchgate.net
For the analysis of Tadalafil and its impurities, UHPLC methods can significantly reduce run times, from a typical 20-30 minutes in HPLC to under 10 minutes, without compromising the separation of critical pairs like Tadalafil and Impurity B. nih.govresearchgate.net The increased peak heights and narrower peak widths characteristic of UHPLC also lead to lower detection and quantification limits, which is particularly advantageous for trace impurity analysis. A validated UPLC-MS/MS method demonstrated a short run time of 1.0 minute for the determination of tadalafil in human plasma. nih.gov
Gas Chromatography (GC) Applications for Volatile or Derivatizable Analogues of Impurity B
Gas Chromatography (GC) is generally not the primary method for analyzing Tadalafil and its impurities due to their low volatility and thermal lability. However, GC coupled with mass spectrometry (GC-MS) can be employed for the identification of these compounds in specific matrices, such as adulterated dietary supplements. nih.gov In such cases, the analysis can be performed without extensive sample clean-up and with short chromatographic run times. nih.gov A GC-MS method has been developed for the determination of tadalafil in whole blood, which involved derivatization with N,O-bis(trimethylsilyl)-trifluoracetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) prior to analysis. nih.gov This derivatization step increases the volatility of the analyte, making it suitable for GC analysis. nih.gov
Chiral Chromatography for Stereoisomeric Purity Assessment, if Applicable to Tadalafil Impurity B
Tadalafil has two chiral centers, meaning it can exist as four stereoisomers. nih.gov this compound is the (6S,12aS) stereoisomer. pharmaffiliates.compharmaffiliates.com Since different stereoisomers can have different pharmacological and toxicological profiles, it is essential to control the stereoisomeric purity of the API. oup.comnih.gov
Chiral chromatography is the technique of choice for separating enantiomers and diastereomers. For Tadalafil and its isomers, high-performance liquid chromatography (HPLC) methods using chiral stationary phases (CSPs) have been developed. oup.comnih.govresearchgate.net For instance, a Chiralpak AD column with a mobile phase of hexane (B92381) and isopropyl alcohol has been successfully used to separate the four stereoisomers of Tadalafil. oup.comnih.govresearchgate.net The resolution between the enantiomeric pairs is a critical parameter in these methods. oup.comnih.govresearchgate.net
Table 2: Example of Chiral HPLC Method Parameters for Tadalafil Isomers
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD oup.comnih.govresearchgate.net |
| Mobile Phase | Hexane:Isopropanol (1:1, v/v) oup.comnih.govresearchgate.net |
| UV Detection | 220 nm oup.comnih.govresearchgate.net |
Quantitative Spectroscopic Detection Techniques Integrated within Impurity Analysis Workflows
Spectroscopic detectors are integral components of chromatographic systems, providing the means to quantify the separated compounds.
Photodiode Array (PDA) Detection for UV-Vis Spectral Purity and Accurate Quantification in Chromatographic Systems
A Photodiode Array (PDA) detector is a powerful tool often used in conjunction with HPLC and UHPLC systems for the analysis of pharmaceutical impurities. lcms.cz Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum of the eluting compounds. This capability is invaluable for impurity profiling. lcms.cz
For the analysis of this compound, a PDA detector can be set to monitor the absorbance at the wavelength of maximum absorption for Tadalafil, which is around 284 nm, to ensure high sensitivity for both the API and its structurally similar impurities. africanjournalofbiomedicalresearch.comasianjpr.com More importantly, the PDA detector allows for the assessment of peak purity. By comparing the UV-Vis spectra across a single chromatographic peak, it is possible to determine if the peak represents a single compound or if there are co-eluting impurities. japsonline.com This is a critical aspect of method specificity, ensuring that the quantification of Impurity B is not skewed by other components. academicjournals.org The reduction of stray light in modern PDA detectors has expanded the dynamic range, which is essential for simultaneously quantifying a high-concentration API and low-concentration impurities. lcms.cz
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Tadalafil |
| This compound |
| Acetonitrile |
| Methanol |
| Isopropyl alcohol |
| Hexane |
| Potassium dihydrogen orthophosphate |
| N,O-bis(trimethylsilyl)-trifluoracetamide |
Mass Spectrometric Detection (MSD) in Quantitative LC-MS Assays for Specificity and Sensitivity
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the trace-level quantification of pharmaceutical impurities due to its inherent specificity and sensitivity. For this compound, a dimeric species formed during one of the synthetic routes of Tadalafil, LC-MS/MS (tandem mass spectrometry) offers unparalleled advantages. researchgate.netacgpubs.org
A quantitative LC-MS/MS method for this compound would typically be developed in positive ionization mode, given the presence of basic nitrogen atoms in its structure that are readily protonated. The initial phase of method development involves the infusion of a standard solution of this compound into the mass spectrometer to determine the precursor ion, which corresponds to the protonated molecule [M+H]⁺. Based on available literature, this compound has a molecular weight of 636 g/mol , which would result in a precursor ion at m/z 637. acgpubs.org
Subsequent fragmentation of this precursor ion in the collision cell of the mass spectrometer generates specific product ions. The selection of a stable and abundant product ion is crucial for the development of a sensitive and specific Multiple Reaction Monitoring (MRM) method. While specific MRM transitions for this compound are not widely published, the fragmentation pattern would be predicted based on its dimeric structure. For instance, cleavage of the amide bond linking the two monomeric units would be an expected fragmentation pathway.
For the parent drug, Tadalafil, the protonated molecule [M+H]⁺ at m/z 390.3 is often fragmented to product ions at m/z 268.2 and m/z 135.0. ubbcluj.roasianpubs.org A similar process of optimizing collision energy and other MS parameters would be undertaken for this compound to identify the most suitable precursor-to-product ion transitions for its selective and sensitive quantification.
The high specificity of MRM allows for the detection of this compound even in the presence of the Tadalafil API and other related substances, minimizing the risk of interference and ensuring accurate quantification. Furthermore, the sensitivity of modern triple quadrupole mass spectrometers enables the detection and quantification of impurities at levels far below the reporting thresholds defined by regulatory bodies such as the International Council for Harmonisation (ICH).
Comprehensive Method Validation Parameters According to International Pharmacopoeial and Regulatory Guidelines
A cornerstone of any analytical procedure used in a regulated environment is its thorough validation to demonstrate its fitness for purpose. The validation of an analytical method for the quantification of this compound must adhere to the principles outlined in ICH Q2(R1) guidelines.
Specificity and Selectivity: The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this includes the Tadalafil API, other known impurities, degradation products, and placebo components in a formulated product.
Specificity is typically demonstrated by spiking the drug substance or product with this compound and other potential impurities and demonstrating that the chromatographic peak for Impurity B is free from any co-eluting peaks. Peak purity analysis using a photodiode array (PDA) detector can supplement this by demonstrating the spectral homogeneity of the peak. In LC-MS/MS, the high selectivity of MRM transitions provides an inherent degree of specificity.
Robustness: Robustness studies evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an LC-MS method for this compound, typical parameters to be varied include:
pH of the mobile phase
Column temperature
Flow rate
Mobile phase composition (e.g., percentage of organic solvent)
The method is considered robust if the results for the quantification of this compound remain within acceptable limits of precision and accuracy despite these minor variations.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For trace analysis of this compound, the LOD and LOQ are typically determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve.
While specific LOD and LOQ values for a validated this compound method are not publicly available, for related impurities of Tadalafil, LODs have been reported in the range of 0.006 µg/mL to 0.011 µg/mL and LOQs in the range of 0.018 µg/mL to 0.033 µg/mL using a Fast LC method with UV detection. japsonline.com It is expected that an optimized LC-MS/MS method would achieve even lower LOD and LOQ values for this compound.
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of this compound spiked into a sample matrix. The accuracy should be evaluated at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The acceptance criteria for recovery are generally in the range of 98.0% to 102.0%.
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time. It is typically assessed by performing a minimum of six replicate determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range.
Intermediate Precision (Inter-assay precision): This expresses within-laboratory variations, such as different days, different analysts, or different equipment.
For both repeatability and intermediate precision, the results are expressed as the relative standard deviation (%RSD), which should be within acceptable limits (typically not more than 2.0%).
Linearity: Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of the method for this compound would be established by analyzing a series of solutions at different concentrations. The data is then statistically analyzed, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined. A correlation coefficient of ≥ 0.99 is generally considered acceptable.
The following table summarizes typical validation parameters and acceptance criteria for an impurity quantification method:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity angle < peak purity threshold. |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | System suitability parameters meet acceptance criteria under varied conditions. |
Advanced Impurity Profiling and Related Substances Analysis of Tadalafil API Batches
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. A comprehensive impurity profile is essential for ensuring the quality and consistency of Tadalafil API batches.
A robust strategy for the impurity profiling of Tadalafil API batches involves the use of a high-resolution chromatographic technique, such as Ultra-Performance Liquid Chromatography (UPLC), coupled with a mass spectrometric detector. UPLC offers higher resolution and shorter run times compared to conventional HPLC, allowing for the separation of closely eluting impurities.
The initial step in impurity profiling is the analysis of a representative batch of Tadalafil API using a non-specific detector (e.g., UV) to identify all potential impurities. Subsequently, LC-MS is employed to obtain mass information for each impurity, aiding in their preliminary identification.
For the relative quantification of this compound and other related substances, the concept of the Relative Response Factor (RRF) is often employed, especially when a certified reference standard for the impurity is not available. The RRF is the ratio of the response of the impurity to the response of the API at the same concentration.
The determination of the RRF involves preparing solutions of both the Tadalafil API and this compound at known concentrations and analyzing them under the same chromatographic conditions. The RRF is calculated using the following formula:
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
Once the RRF is established, the concentration of this compound in routine API batches can be calculated using the following formula:
% Impurity B = (Area of Impurity B / Area of Tadalafil) x (1 / RRF) x 100
Assessment of Batch-to-Batch Consistency and Variability in this compound Levels
The consistency of the manufacturing process for an API is crucial for ensuring that the quality of the final drug product remains uniform over time. A key aspect of this is the monitoring of impurity profiles, including the levels of specific impurities like this compound, from one production batch to another. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require manufacturers to establish and adhere to stringent specifications for impurities. clearsynth.comperkinelmer.com
The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q3A(R2), which outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances. gmpinsiders.comeuropa.eu For known impurities like this compound, a specific acceptance criterion is established in the drug substance specification. This limit is typically based on toxicological data and the levels of the impurity found in batches used in clinical and safety studies.
Research on the synthesis of Tadalafil has identified several potential impurities. researchgate.netacgpubs.org One study evaluating two different synthetic routes for Tadalafil detected six impurities in the bulk drug substance at levels ranging from 0.1% to 0.15%. researchgate.net While this provides a general indication of impurity levels, specific data on the batch-to-batch variability of this compound is often proprietary and not extensively published in peer-reviewed literature.
However, the principles of Good Manufacturing Practices (GMP) and regulatory submissions necessitate the documentation of this consistency. Manufacturers are required to perform validation of their analytical methods and demonstrate control over their manufacturing processes. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl This includes the analysis of multiple consecutive batches to establish a consistent impurity profile.
Analytical Techniques for Monitoring
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the routine quality control of Tadalafil and for the quantification of its related substances, including Impurity B. ajrconline.orgsemanticscholar.orgijpar.comresearchgate.net More advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) offer higher sensitivity and specificity, which can be crucial for the identification and quantification of impurities at very low levels. rsc.orgresearchgate.netnih.govnih.gov
The validation of these analytical methods, as per ICH guidelines, ensures their accuracy, precision, linearity, and robustness for the intended purpose of monitoring impurity levels. ajrconline.orgresearchgate.net
Illustrative Batch Analysis Data
While specific batch data for this compound from commercial manufacturing is not publicly available, the following table provides an illustrative example of how such data would be presented to demonstrate batch-to-batch consistency. The acceptance criterion for a specified, identified impurity in Tadalafil is often set at not more than 0.15%, as indicated in some certificates of analysis for related impurities. magistraliterdistributio.cz The reporting threshold is typically lower, for instance, 0.05%.
| Batch Number | This compound Level (%) | Status |
|---|---|---|
| API-TDL-2023-001 | 0.07 | Complies |
| API-TDL-2023-002 | <0.05 | Complies |
| API-TDL-2023-003 | 0.06 | Complies |
| API-TDL-2023-004 | 0.08 | Complies |
| API-TDL-2023-005 | 0.07 | Complies |
This table is for illustrative purposes only and does not represent actual batch data.
The data presented in such a table would be expected to show that the level of this compound is consistently below the established acceptance limit of 0.15% and demonstrates a state of control over the manufacturing process. Any significant variability or trend towards the limit would trigger an investigation to identify and rectify the root cause.
Control and Mitigation Strategies for Tadalafil Impurity B in Api Manufacturing
Process Chemistry Optimization and Engineering Approaches for Proactive Impurity B Reduction
Proactive reduction of Tadalafil (B1681874) Impurity B hinges on a deep understanding of its formation and the implementation of robust process controls. acgpubs.org Tadalafil Impurity B is identified as a dimer of a key intermediate, referred to as compound 4 in one of the synthetic routes. acgpubs.orgresearchgate.net The formation of this impurity occurs under final cyclization conditions through intermolecular amidation between two molecules of compound 4, which possesses both carboxylic acid and amino groups. acgpubs.orgresearchgate.net
The quality of starting materials and reagents is paramount in controlling the formation of this compound. The primary precursor to Impurity B is compound 4, which itself can be an unreacted starting material in the final step of one synthetic pathway. acgpubs.org
Purity of Key Intermediates: Ensuring the high purity of compound 4 and minimizing its presence as an unreacted starting material is a critical first step. This involves stringent in-process controls and specifications for this intermediate.
Reagent Quality: The reagents used in the cyclization step can influence the dimerization reaction. For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to promote the formation of Impurity B in independent synthesis experiments. acgpubs.orgresearchgate.net Therefore, the quality and purity of these reagents must be carefully controlled.
Solvent Selection: The choice of solvent can impact reaction kinetics and selectivity. While a specific study on the direct impact of solvents on Impurity B formation is not detailed in the provided results, it is a general principle of process chemistry that the solvent system can influence the rate of desired reactions versus side reactions.
A critical aspect of raw material qualification involves a thorough understanding of the entire supply chain and the manufacturing processes of the suppliers. This ensures that potential contaminants that could act as catalysts or precursors for impurity formation are absent.
Optimizing reaction parameters is a cornerstone of impurity control. The formation of this compound, being a dimerization reaction, is sensitive to these conditions.
| Parameter | Impact on Impurity B Formation | Mitigation Strategy |
| Temperature | Higher temperatures can increase the rate of the intermolecular amidation, leading to higher levels of Impurity B. | Conduct the cyclization step at the lowest effective temperature that allows for the desired reaction to proceed to completion within a reasonable timeframe. |
| Concentration | Higher concentrations of compound 4 can increase the probability of intermolecular collisions, thereby favoring the formation of the dimer (Impurity B). | Maintain a lower concentration of the key intermediate during the cyclization step. This can be achieved through controlled addition or by using a larger volume of solvent. |
| Reaction Time | Prolonged reaction times can lead to an increase in the formation of by-products, including Impurity B. | Monitor the reaction progress closely using in-process controls (e.g., HPLC) and quench the reaction as soon as the desired level of conversion is reached. |
| Catalysis | The choice and amount of catalyst or coupling agent can significantly influence the formation of Impurity B. | Optimize the type and stoichiometry of the coupling agents (e.g., DCC, HOBt) and base (e.g., triethylamine) to favor the intramolecular cyclization over the intermolecular dimerization. acgpubs.org |
Table 1: Influence of Reaction Conditions on this compound Formation
Even with optimized reaction conditions, some level of Impurity B may still be formed. Therefore, effective isolation and purification techniques are essential to ensure the final API meets the required purity specifications.
Crystallization: Tadalafil is a crystalline solid, and crystallization is a powerful technique for purification. jst.go.jp Developing a robust crystallization process with an appropriate solvent system can effectively remove Impurity B. The solubility characteristics of Tadalafil and Impurity B in different solvents should be studied to identify a system that provides good separation.
Chromatography: While not ideal for large-scale manufacturing due to cost and complexity, chromatographic techniques can be employed for purification if necessary. Techniques like column chromatography could potentially separate Impurity B from Tadalafil. researchgate.net
Co-crystallization: Research has shown that selective co-crystal formation can be a strategy for purifying pharmaceutical substances by separating them from their impurities. rsc.org This innovative approach could be explored for the removal of this compound.
Application of Quality by Design (QbD) Principles to Proactive Impurity Control
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netijpsdronline.com Applying QbD principles is crucial for proactively controlling this compound.
A systematic risk assessment is the foundation of a QbD approach. This involves identifying potential sources of variation that could impact the formation of this compound.
Critical Material Attributes (CMAs): These are the physical, chemical, biological, or microbiological properties of an input material that should be within an appropriate limit, range, or distribution to ensure the desired quality of the output product. For this compound, key CMAs would include:
Purity of compound 4.
Presence of reactive impurities in starting materials and reagents.
Water content in solvents and reagents.
Critical Process Parameters (CPPs): These are process parameters whose variability has an impact on a critical quality attribute and therefore should be monitored or controlled to ensure the process produces the desired quality. researchgate.net For this compound, CPPs would include:
Reaction temperature during cyclization.
Rate of addition of reagents.
Stirring speed.
Reaction time.
pH of the reaction mixture.
A Failure Mode and Effects Analysis (FMEA) or a similar risk assessment tool can be used to systematically identify and rank the risks associated with each CMA and CPP.
Based on the understanding gained from risk assessment and experimental studies (Design of Experiments - DoE), a design space can be established. The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. researchgate.netingentaconnect.com
Operating within the established design space will ensure that the level of this compound is consistently controlled below the acceptance criteria. The development of a design space involves:
Screening Experiments: To identify the most significant factors affecting Impurity B formation from a larger list of potential variables.
Optimization Studies: Using statistical designs like response surface methodology to model the relationship between the identified CPPs and the level of Impurity B.
Definition and Verification: Defining the boundaries of the design space and verifying through experimental runs that operating within these boundaries consistently produces API with the desired purity profile.
By implementing these comprehensive control and mitigation strategies, manufacturers can ensure the consistent production of high-quality Tadalafil API with minimal levels of Impurity B, meeting the stringent requirements of regulatory authorities and ensuring patient safety.
Advanced Purification Technologies for Effective Removal of this compound
The effective removal of this compound from the API manufacturing stream relies on advanced purification technologies that exploit the physicochemical differences between the impurity and Tadalafil. These methods include sophisticated chromatographic techniques and refined crystallization processes.
Preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are powerful techniques for isolating and removing impurities like this compound from crude Tadalafil. quickcompany.inchromtech.com The successful separation hinges on the careful optimization of chromatographic parameters to maximize resolution and loading capacity.
Given that this compound is a larger, dimeric molecule compared to Tadalafil, chromatographic methods can be tailored to exploit differences in polarity, size, and affinity for the stationary phase. acgpubs.org Analytical methods developed for Tadalafil and its related substances often employ reversed-phase (RP) chromatography, which can be scaled up to preparative levels. nih.govtandfonline.comresearchgate.net
Key Optimization Parameters for Chromatographic Separation:
Stationary Phase: Reversed-phase columns, particularly those with C18-bonded silica (B1680970), are frequently used for separating Tadalafil and its impurities. tandfonline.comrsc.org The choice of a specific C18 column with optimal particle size and surface area is crucial for achieving high resolution. nih.gov For flash chromatography, silica gel is a common stationary phase, targeting the separation of less polar compounds. jst.go.jp
Mobile Phase: The mobile phase composition is a critical factor influencing selectivity. For RP-HPLC, mixtures of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724), methanol) are standard. tandfonline.comresearchgate.nettandfonline.com Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to effectively separate all components, from early-eluting polar impurities to the main API and later-eluting non-polar impurities like dimers. tandfonline.comtandfonline.com For flash chromatography on silica, typical solvent systems might include gradients of ethyl acetate in hexane (B92381) or methanol (B129727) in dichloromethane. jst.go.jpresearchgate.net
Flow Rate and Column Dimensions: Scaling from analytical to preparative chromatography requires adjusting the flow rate and column dimensions to accommodate larger sample loads while maintaining separation efficiency. chromtech.com
The following table summarizes potential starting conditions for the optimization of chromatographic methods, derived from analytical procedures for Tadalafil and its impurities.
| Parameter | Preparative RP-HPLC (Example Conditions) | Flash Chromatography (Example Conditions) |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 (5-10 µm particle size) tandfonline.comrsc.org | Silica Gel 60 (40-63 µm particle size) jst.go.jp |
| Mobile Phase A | 0.02 M Ammonium Acetate Buffer (pH 4.0) or 0.1% Formic Acid in Water tandfonline.comtandfonline.com | Hexane or Dichloromethane (DCM) jst.go.jpresearchgate.net |
| Mobile Phase B | Methanol or Acetonitrile tandfonline.comtandfonline.com | Ethyl Acetate (EtOAc) or Methanol (MeOH) jst.go.jpresearchgate.net |
| Elution Mode | Gradient tandfonline.comtandfonline.com | Gradient (e.g., 0-100% EtOAc in Hexane) jst.go.jp |
| Detection | UV at 220-295 nm nih.govajrconline.org | UV or Mass Spectrometry (MS) |
Crystallization and precipitation are fundamental and highly effective techniques for purifying APIs by separating the desired compound from soluble impurities. scribd.com The successful removal of this compound relies on selecting a solvent system where the solubility of Tadalafil and its impurity differ significantly.
Crystallization and Precipitation:
Research has demonstrated a specific method for purifying this compound itself, which provides valuable insight into its solubility and how it can be separated from reaction mixtures. In one study, after initial workup, the crude material containing Impurity B was purified via recrystallization from a mixture of methanol (MeOH) and acetone (B3395972). acgpubs.org This suggests that Tadalafil and Impurity B have differential solubility in this solvent system, allowing for the selective crystallization of one component, likely leaving the other in the mother liquor.
The general purification of Tadalafil often involves slurrying or recrystallizing the crude product in solvents like methanol or ethyl acetate. quickcompany.ingoogleapis.com The selection of an appropriate solvent or solvent/anti-solvent system is paramount. For instance, a process might involve dissolving the crude Tadalafil mixture (containing Impurity B) in a good solvent at an elevated temperature and then either slowly cooling it or adding an anti-solvent to induce the precipitation of the pure Tadalafil, leaving the more soluble impurities behind. scribd.com The choice of solvents like dichloromethane, ethyl acetate, methanol, and acetone has been explored for Tadalafil crystallization. acs.orgjst.go.jp
The following table outlines key parameters and solvent systems that can be refined for the removal of this compound.
| Technique | Solvent System | Key Parameters | Reference |
|---|---|---|---|
| Recrystallization | Methanol/Acetone (1:1) | Cooling to 0–5 °C to induce crystallization. | acgpubs.org |
| Slurry | Methanol | Stirring the crude solid in the solvent at a controlled temperature to dissolve impurities. | quickcompany.in |
| Solvent/Anti-solvent Precipitation | Dichloromethane (Solvent) / Petroleum Ether (Anti-solvent) | Slow addition of anti-solvent to the solution to induce selective precipitation. | jst.go.jp |
| Recrystallization | Ethyl Acetate | Dissolution at elevated temperature (60-70 °C) followed by cooling. | googleapis.com |
Solid-Phase Extraction (SPE):
Solid-phase extraction is a chromatographic technique used for sample clean-up and purification. nih.gov While often used in analytical chemistry, its principles can be applied to small-scale preparative separations. For Tadalafil, SPE methods have been developed for extraction from complex matrices using C18 cartridges. nih.govnih.gov To remove the more non-polar this compound, a crude mixture could be loaded onto an SPE cartridge (e.g., reversed-phase C18 or normal-phase silica). A washing step with a carefully selected solvent could elute either the Tadalafil or the impurity first, followed by elution of the desired compound with a stronger solvent. Optimization would involve selecting the appropriate sorbent, conditioning solvents, wash solvents, and elution solvents to achieve a clean separation.
Regulatory Science and Quality Management Perspectives on Tadalafil Impurity B
International Conference on Harmonisation (ICH) Guidelines and Their Direct Relevance to Impurity B Control
The control of impurities in active pharmaceutical ingredients is a central tenet of modern pharmaceutical quality management, guided extensively by the International Conference on Harmonisation (ICH). For Tadalafil (B1681874) Impurity B, which is the (6S,12aS) diastereomer of Tadalafil, several ICH guidelines provide a clear framework for its limitation and control. synzeal.comalentris.org
ICH Q3A (Impurities in New Drug Substances): Application of Reporting, Identification, and Qualification Thresholds
ICH Q3A(R2) provides guidance on the control of organic impurities in new drug substances. ich.org The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. These thresholds are fundamental to setting acceptance criteria for Tadalafil Impurity B.
The core principle of ICH Q3A is that impurities should be controlled at levels that are demonstrated to be safe. The guideline outlines three key action thresholds:
Reporting Threshold : The level above which an impurity must be reported in a drug substance specification.
Identification Threshold : The level above which the structure of an impurity must be determined.
Qualification Threshold : The level above which an impurity must be justified from a safety perspective. jpionline.org
For Tadalafil, with a maximum daily dose for erectile dysfunction typically at 20 mg (and up to 40 mg for pulmonary arterial hypertension), the applicable thresholds from ICH Q3A are determined. nih.govhres.ca For an MDD between 10 mg and 2 g, the identification threshold is 0.10% or a total daily intake (TDI) of 1.0 mg, whichever is lower. fda.govresearchgate.net The qualification threshold is the level of an impurity that has been adequately evaluated for safety. ich.org Any impurity present above the qualification threshold must have its biological safety established. jpionline.org
The application of these thresholds to this compound means that if its level in a batch of Tadalafil API exceeds the reporting threshold, it must be documented. If it surpasses the identification threshold, its chemical structure—in this case, the (6S,12aS) diastereomer—must be confirmed. synzeal.com If it exceeds the qualification threshold, toxicological data is required to prove its safety at that concentration. ich.org
Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| This interactive table is based on the general thresholds provided in the ICH Q3A(R2) guideline. The specific application depends on the approved Maximum Daily Dose (MDD) of the final drug product. ich.orgfda.govpharmagrowthhub.com |
Integration of ICH Q3C (Residual Solvents) and Q3D (Elemental Impurities) Principles for Process-Related Impurity B
The manufacturing process of Tadalafil involves chemical synthesis steps where solvents and potentially catalysts (which can be sources of elemental impurities) are used. europa.eu
ICH Q3C (Residual Solvents) : The choice of solvents during synthesis and purification can influence the impurity profile of the final API. While solvents are not part of the Impurity B structure, improper control of the reaction or purification conditions, which are dependent on the solvents used, could affect the formation or removal of Impurity B. ich.orgjpionline.org
ICH Q3D (Elemental Impurities) : This guideline mandates a risk-based approach to control elemental impurities that may be present from catalysts, raw materials, or manufacturing equipment. europa.eu Similar to solvents, the presence of certain metal catalysts could potentially influence side reactions leading to the formation of various impurities, including stereoisomers like Impurity B.
Pharmacopoeial Standards and Monographs Guiding Tadalafil Impurity Control
Major pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP), provide official monographs for Tadalafil. uspnf.comgeneesmiddeleninformatiebank.nlmeryer.com These monographs specify the tests and acceptance criteria to ensure the quality of the API, including limits for related substances.
Comparative Analysis of Related Substances Tests Across Major Pharmacopoeias (e.g., USP, Ph. Eur., JP) for Tadalafil
The tests for "Related Substances" or "Organic Impurities" in pharmacopoeial monographs are critical for controlling impurities like Impurity B. These tests typically employ High-Performance Liquid Chromatography (HPLC). uspnf.comphenomenex.com
Both the USP and Ph. Eur. monographs for Tadalafil list specific impurities to be controlled. This compound is recognized in both, though sometimes under different names. It is chemically identified as the (6S,12aS) diastereomer of Tadalafil. synzeal.comalentris.org The USP monograph may refer to it as the "6R,12aS diastereomer" (note: this appears to be a typo in some sources, the correct designation for Impurity B is the (6S, 12aS) enantiomer of the (6R, 12aR) Tadalafil), while the European Pharmacopoeia explicitly lists "this compound". synzeal.comuspnf.com
The acceptance criteria in these monographs are generally aligned with ICH principles. For instance, the USP monograph for Tadalafil tablets specifies a limit for individual impurities (NMT 0.2%) and total impurities (NMT 0.3%). uspnf.com These limits ensure that any single impurity, including Impurity B, does not exceed a level that would require further safety qualification under normal circumstances.
Table 2: Comparative Overview of Tadalafil Impurity Control in Pharmacopoeias
| Pharmacopoeia | Test Method | Impurity B Designation | Typical Individual Impurity Limit | Typical Total Impurity Limit |
| USP | HPLC | 6R,12aS diastereomer / Tadalafil USP Impurity B synzeal.comuspnf.com | NMT 0.2% uspnf.com | NMT 0.3% uspnf.com |
| Ph. Eur. | HPLC | Tadalafil EP Impurity B synzeal.comgeneesmiddeleninformatiebank.nl | Specified limits for named impurities | Specified limit for total impurities |
| JP | HPLC | Conforms to Ph. Eur. or USP standards in many cases meryer.comijpsr.com | Generally aligns with ICH | Generally aligns with ICH |
| This interactive table provides a general comparison. Specific limits and designations should always be confirmed with the current version of the respective pharmacopoeial monograph. |
Establishment and Justification of Acceptance Criteria for this compound in API Specifications
A pharmaceutical manufacturer must establish its own internal specification for the Tadalafil API, which includes acceptance criteria for all specified impurities, including Impurity B. The establishment of this limit is a critical process based on several factors:
ICH Qualification Thresholds : The upper limit for Impurity B cannot exceed its qualification threshold (e.g., 0.15% as per ICH Q3A for a given MDD) unless additional safety data is provided. ich.orgacgpubs.org
Process Capability : The manufacturer must demonstrate that their production process can consistently produce Tadalafil with levels of Impurity B well below the proposed limit. This is determined by analyzing data from multiple development and manufacturing batches. europa.eu
Analytical Capability : The analytical method used for testing must be validated according to ICH Q2 guidelines and be capable of accurately and precisely quantifying Impurity B at the proposed specification limit. The limit of quantitation (LOQ) must be at or below the reporting threshold. conicet.gov.arsemanticscholar.org
Stability Data : The acceptance criteria must be supported by stability studies showing that the level of Impurity B will not increase beyond the specified limit throughout the re-test period of the API. europa.eugeneesmiddeleninformatiebank.nl
The justification for the acceptance criterion for this compound is a key component of the regulatory submission (e.g., a Drug Master File or marketing authorization application). It provides regulators with the assurance that the impurity is well-controlled and the API is of consistent quality and safety. europa.eulcms.cz
Good Manufacturing Practices (GMP) and Quality Assurance (QA) Frameworks in Impurity Control
Good Manufacturing Practices (GMP) provide a framework of systems and procedures to ensure that pharmaceutical products are consistently produced and controlled according to quality standards. daicelpharmastandards.com A robust Quality Assurance (QA) program oversees the implementation of GMP, ensuring that all aspects of manufacturing, from raw materials to the final product, meet the required specifications for quality and purity. The control of impurities like this compound is a central tenet of these frameworks. acgpubs.orgsynzeal.com
Strategic Implementation of In-Process Controls (IPCs) and Release Testing for Monitoring this compound Levels
The effective control of this compound relies on a multi-pronged approach that integrates in-process controls (IPCs) throughout the synthesis and purification stages, culminating in final release testing of the API. europa.eugoogle.com The synthesis of tadalafil often involves a multi-step process where the potential for impurity formation exists at various stages. google.comresearchgate.net
In-Process Controls (IPCs):
IPCs are crucial for monitoring the manufacturing process in real-time, allowing for adjustments to be made to ensure the final product meets its quality specifications. For this compound, which is a stereoisomer, control often begins with the selection and quality of starting materials and the control of the stereochemistry of key reactions. google.comresearchgate.net
A critical step in many tadalafil syntheses is the Pictet-Spengler reaction. acgpubs.orggoogle.com The conditions of this reaction, including the choice of solvent and catalyst, can significantly influence the stereochemical outcome and, consequently, the level of this compound. google.comresearchgate.net Therefore, IPCs at this stage are vital.
Table 1: Illustrative In-Process Controls for Tadalafil Synthesis
| Process Stage | Control Parameter | Analytical Method | Purpose |
| Pictet-Spengler Reaction | Stereoisomeric ratio | Chiral High-Performance Liquid Chromatography (HPLC) | To ensure the desired stereoisomer is the major product and to minimize the formation of this compound. |
| Crystallization/Purification | Impurity Profile | HPLC | To monitor the removal of this compound and other process-related impurities. |
| Final API Drying | Residual Solvents | Gas Chromatography (GC) | To ensure that residual solvents are within acceptable limits as they can sometimes influence impurity profiles. europa.eu |
The data from these IPCs provides an ongoing assessment of the process's capability to control the formation and removal of this compound.
Release Testing:
Release testing is the final quality control check performed on the API before it is approved for use in the manufacturing of the finished drug product. For Tadalafil, this testing must include a validated, stability-indicating analytical method capable of accurately quantifying this compound. researchgate.netijpar.com
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose. acgpubs.orgeuropa.eu The development of a robust HPLC method involves a Quality by Design (QbD) approach to ensure the method is reliable throughout its lifecycle. semanticscholar.org This includes optimizing parameters such as the mobile phase composition, column type, flow rate, and temperature to achieve adequate separation of Tadalafil from Impurity B and other potential impurities. researchgate.netsemanticscholar.org
Table 2: Typical Release Specifications for Tadalafil API
| Test | Method | Acceptance Criteria |
| Identification | Infrared (IR) Spectroscopy, HPLC | Conforms to the reference standard |
| Assay | HPLC | 98.0% - 102.0% |
| This compound | HPLC | ≤ 0.15% |
| Any other individual impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | Not more than the specified limit |
These specifications are established based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH), and are justified by toxicological studies. acgpubs.orgeuropa.eu
Importance of Change Control and Lifecycle Management in Maintaining Impurity Specifications and Control Strategies
A robust quality management system does not end with the initial validation of the manufacturing process and analytical methods. Change control and lifecycle management are critical for ensuring that the control of this compound remains effective over time. researchgate.net
Change Control:
Any proposed change to the manufacturing process, raw materials, equipment, or analytical methods must be evaluated through a formal change control system. This evaluation assesses the potential impact of the change on the quality of the Tadalafil API, including the profile of impurities like this compound.
For instance, a change in the supplier of a key starting material would trigger a comprehensive evaluation, including a comparison of the impurity profile of the new material with that of the existing one. The impact on the formation of this compound in the subsequent synthesis steps would need to be thoroughly investigated.
Lifecycle Management:
The concept of lifecycle management acknowledges that a product and its manufacturing process will evolve. researchgate.net This requires ongoing monitoring and potential adjustments to the control strategy. Continuous process verification involves the routine collection and analysis of manufacturing data to ensure the process remains in a state of control.
If a trend of increasing levels of this compound is observed, even if still within specification, a thorough investigation should be initiated to identify the root cause. This proactive approach allows for corrective and preventive actions (CAPAs) to be implemented before a batch fails to meet its release specifications. This continuous improvement cycle is fundamental to modern pharmaceutical quality systems and ensures the consistent quality and safety of tadalafil. researchgate.net
Emerging Research and Future Perspectives on Pharmaceutical Impurities
Computational Chemistry and Predictive Modeling Approaches for Impurity Formation
Computational chemistry provides powerful in-silico tools to predict the formation of impurities, offering a proactive approach to quality control. By modeling molecular interactions and reaction dynamics, these methods can identify potential degradation pathways and guide process optimization and formulation development. For Tadalafil (B1681874) and its stereoisomers, computational modeling has been employed to analyze interactions with biological receptors, laying the groundwork for its application in impurity formation studies.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of impurity formation. These calculations can map the potential energy surface of a chemical reaction, identifying the most energetically favorable pathways leading to the generation of an impurity. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the likelihood of specific degradation reactions under various conditions.
For instance, DFT methods have been used to analyze intermolecular interaction energies in Tadalafil crystals, demonstrating the applicability of these techniques to the molecule. acs.org A hypothetical application for understanding the formation of an impurity like Tadalafil Impurity B would involve comparing the energy barriers for different potential synthetic or degradative pathways. This analysis helps pinpoint the critical steps where impurity formation is most likely to occur, allowing for targeted control strategies. A patent for a different tadalafil impurity (Impurity I) describes a proposed reaction mechanism involving transition states, illustrating the thought process that quantum calculations can formalize. google.com
Table 1: Illustrative Example of Quantum Chemical Calculation Data for a Hypothetical Impurity Formation Pathway This table is for illustrative purposes to demonstrate the type of data generated from quantum chemical calculations and does not represent actual experimental values for this compound.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Implication |
|---|---|---|---|
| Epimerization at C-12a | TS1 | 25.4 | High energy barrier; less likely under standard processing. |
| Acid-Catalyzed Dimerization | TS2 | 15.2 | Lower energy barrier; a plausible pathway in acidic conditions. |
| Oxidative Degradation | TS3 | 18.9 | Moderately favorable; could occur in the presence of oxidants. |
Molecular Dynamics (MD) simulations offer a way to observe the behavior of molecules over time, providing insights into degradation mechanisms that are not accessible through static calculations. MD can model the interaction of a drug substance like Tadalafil with its environment, including solvents, excipients, and atmospheric conditions, to predict how these factors might trigger degradation.
Several studies have utilized MD simulations to study Tadalafil, focusing on its interaction with lipid membranes nih.gov, its target enzyme PDE5 mdpi.com, and its crystal growth behavior in different solvents acs.org. These simulations, which track molecular motion over nanoseconds, reveal conformational changes and interaction patterns that can precede a chemical reaction. nih.gov By extending these models, researchers could simulate the conditions that lead to the formation of this compound, predicting the kinetics of its appearance and helping to define stable storage and processing conditions.
Table 2: Example of Molecular Dynamics Simulation Parameters from Tadalafil Studies This table compiles typical parameters from published MD simulation studies on Tadalafil to illustrate the methodology.
| Parameter | Study 1: Membrane Interaction nih.gov | Study 2: Crystal Habit acs.org |
|---|---|---|
| Force Field | CHARMM36m | Not Specified (Interface-based) |
| Software | GROMACS 2023.2 | Not Specified |
| System | Tadalafil in DPPC lipid bilayer | Tadalafil crystal-solvent interfaces |
| Simulation Time | 100 ns | Not Specified |
| Temperature | 37 °C | Not Specified |
| Key Finding | Tadalafil disorders thin membranes and orders thick ones. | Predicted crystal morphology based on solvent interactions. |
Advancements in Automation and Miniaturization for Impurity Analysis
The demand for faster and more efficient impurity analysis has driven significant innovation in analytical technology. Automation and miniaturization are key trends, enabling higher sample throughput and greater sensitivity in the detection of impurities such as this compound.
High-throughput screening (HTS) platforms are transforming pharmaceutical development by allowing for the rapid analysis of many samples in parallel. In the context of impurity profiling, this means faster evaluation of process parameters, formulation variables, and stability studies. The core of these platforms is often ultra-high-performance liquid chromatography (UHPLC), which offers significant speed and resolution advantages over traditional HPLC. nih.gov
A fast UHPLC-MS method has been developed for the separation and determination of Tadalafil and its impurities in just five minutes. nih.gov Such methods are essential for HTS. Combining rapid chromatographic separation with mass spectrometry (MS) provides both quantification and structural identification, allowing for the confident detection of known impurities and the characterization of new ones. biopharminternational.comsterlingpharmasolutions.com These platforms can be fully automated, from sample preparation to data analysis, drastically reducing analysis time and freeing up researchers for higher-level tasks. lonza.comrsc.org
Table 3: Comparison of Standard HPLC and High-Throughput UHPLC-MS for Impurity Analysis This table illustrates the typical performance differences between traditional and modern analytical platforms, based on published methods for Tadalafil. nih.govcolab.ws
| Parameter | Standard HPLC Method colab.ws | High-Throughput UHPLC-MS Method nih.gov |
|---|---|---|
| Column Particle Size | 5 µm | sub-2 µm |
| Analysis Run Time | ~17 minutes | < 5 minutes |
| Detection | UV (220 nm) | Diode Array Detector (DAD) and Mass Spectrometry (MS) |
| Limit of Quantification (LOQ) | Not Specified | 10.0 µg/L |
| Key Advantage | Robust and validated for quantitative determination. | Speed, high resolution, and mass confirmation for identity. |
Microfluidics and lab-on-a-chip (LOC) technologies represent the pinnacle of miniaturization in analytical chemistry. These devices integrate multiple laboratory functions onto a single chip, measured in square centimeters. researchgate.net For impurity analysis, this could mean integrating sample injection, separation, and detection into one automated, portable device.
While specific applications for this compound are still emerging, the potential is vast. Microfluidic chips can perform separations with extremely high efficiency using minimal volumes of samples and solvents, making them a greener alternative to conventional methods. sci-hub.se Technologies like microchip electrophoresis have been explored for the detection of unlabeled drugs. taylorfrancis.com The development of microfluidic devices for the colorimetric detection of hazardous impurities in water demonstrates the proof-of-concept for applying this technology to pharmaceutical quality control. researchgate.net A multi-parallel microfluidic HPLC system has been shown to enable high-throughput analysis for pharmaceutical process research, directly linking this technology to impurity studies. rsc.org
Application of Chemometrics and Data Science in Pharmaceutical Impurity Research
The analysis of pharmaceutical impurities generates vast and complex datasets. Chemometrics, which applies mathematical and statistical methods to chemical data, is essential for extracting meaningful information from this complexity. nih.govijpsjournal.com It plays a crucial role in understanding impurity profiles, monitoring manufacturing processes, and ensuring product consistency. longdom.org
Chemometric tools are widely applied to data from chromatographic and spectroscopic analyses. mdpi.com Techniques such as Principal Component Analysis (PCA) can reduce the dimensionality of complex datasets, helping to identify variations between different batches of a drug substance or to spot deviations in a manufacturing process that might lead to impurity formation. longdom.orgmdpi.com Partial Least Squares (PLS) regression can be used to build predictive models that correlate spectral data (e.g., from NIR or Raman spectroscopy) with impurity concentrations, enabling real-time, non-destructive monitoring. longdom.org For forced degradation studies of Tadalafil, where multiple degradation products might be formed simultaneously, chemometrics provides the tools to resolve co-eluting peaks and interpret complex chromatograms, ensuring that all relevant impurities are accounted for. nih.gov
Table 4: Key Chemometric Techniques and Their Application in Impurity Research
| Technique | Description | Application in Impurity Research |
|---|---|---|
| Principal Component Analysis (PCA) | A dimensionality-reduction technique that identifies the principal sources of variation in a dataset. longdom.org | Identifying batch-to-batch variations; classifying raw materials; detecting process deviations. longdom.orgmdpi.com |
| Partial Least Squares (PLS) Regression | A regression method that models the relationship between two sets of variables (e.g., spectra and concentrations). longdom.org | Quantifying impurity levels from spectroscopic data; predicting drug stability and shelf-life. longdom.org |
| Cluster Analysis | A method for grouping data points based on their similarity. longdom.org | Grouping batches with similar impurity profiles; identifying outlier batches that may have quality issues. longdom.org |
| Design of Experiments (DoE) | A statistical approach for planning experiments to efficiently explore the effects of multiple variables. mdpi.com | Systematically optimizing analytical methods; identifying critical process parameters that affect impurity formation. mdpi.com |
Multivariate Data Analysis for Process Understanding, Impurity Source Tracing, and Correlation Studies
Multivariate Data Analysis (MVDA) is a powerful tool in the pharmaceutical industry for understanding and controlling the manufacturing process of active pharmaceutical ingredients (APIs) like tadalafil. By simultaneously analyzing multiple variables, MVDA can uncover complex relationships between raw materials, process parameters, and the final product's quality attributes, including the formation of impurities such as this compound. annualreviews.orgresearchgate.net
This compound, identified as (6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione, is a potential process-related impurity that can arise during the synthesis of tadalafil. synzeal.comchemicea.compharmaffiliates.com Its formation can be linked to specific reaction conditions. For instance, one synthetic route involves the dimerization of a key intermediate under cyclization conditions. acgpubs.orgresearchgate.net
To trace the source of this compound and other impurities, techniques like Principal Component Analysis (PCA) can be applied. PCA helps in visualizing trends and correlations within large datasets. annualreviews.org For example, spectral data from raw materials, such as Raman spectra, can be analyzed using PCA to identify lot-to-lot variability that might contribute to impurity formation. americanpharmaceuticalreview.com By creating a multivariate model, it's possible to monitor incoming materials and detect subtle differences that could impact the process and lead to higher levels of specific impurities. americanpharmaceuticalreview.com
Table 1: Hypothetical Data for MVDA in Tadalafil Synthesis
| Batch ID | Starting Material Purity (%) | Reaction Temperature (°C) | Reaction Time (hours) | Catalyst Concentration (mol%) | This compound (%) |
| TAD-001 | 99.5 | 50 | 10 | 1.0 | 0.08 |
| TAD-002 | 99.2 | 55 | 11 | 1.2 | 0.12 |
| TAD-003 | 99.8 | 48 | 9.5 | 0.9 | 0.05 |
| TAD-004 | 99.3 | 52 | 10.5 | 1.1 | 0.10 |
| TAD-005 | 99.6 | 50 | 10 | 1.0 | 0.07 |
Furthermore, Partial Least Squares (PLS) is another MVDA method that can establish quantitative relationships between process parameters and final product attributes. annualreviews.org For instance, a PLS model could be developed to predict the level of this compound based on variables like reaction temperature, pressure, and the concentration of reactants. This allows for a deeper understanding of the process and enables proactive control to minimize impurity formation.
Correlation studies using MVDA can reveal not only the direct causes of impurity formation but also complex interactions between different process steps. By analyzing data from multiple batches, it's possible to identify which process parameters have the most significant impact on the impurity profile of tadalafil. researchgate.net This knowledge is crucial for process optimization and ensuring the consistent quality and safety of the final drug product, in line with regulatory expectations from bodies like the International Council for Harmonisation (ICH). researchgate.netlongdom.org
Leveraging Machine Learning Algorithms for Predictive Impurity Control and Process Optimization
Machine learning (ML), a subset of artificial intelligence (AI), is increasingly being used to enhance pharmaceutical manufacturing and quality control. cmhrj.comresearchgate.net ML algorithms can analyze vast and complex datasets to predict outcomes and optimize processes, offering a powerful approach to controlling impurities like this compound. zamann-pharma.comcomputer.org
Predictive models can be developed using ML algorithms to forecast the likelihood of impurity formation based on real-time process data. zamann-pharma.comrifanalitica.it For instance, a model could be trained on historical batch data, including raw material attributes, process parameters, and the corresponding levels of this compound. This allows the system to identify patterns and correlations that may not be apparent through traditional analysis. Once trained, the model can predict the impurity level for future batches, enabling operators to take corrective actions before the impurity exceeds acceptable limits. computer.org
One of the key applications of ML in this context is in process optimization. By understanding the predictive relationships between process variables and impurity levels, manufacturers can identify the optimal operating conditions to minimize the formation of this compound while maximizing yield and maintaining other critical quality attributes. cmhrj.com This can lead to more robust and efficient manufacturing processes.
Table 2: Illustrative Data for Machine Learning Model Training
| Feature | Data Type | Example Value | Description |
| Raw Material Lot ID | Categorical | RM-XYZ-01 | Identifier for the raw material batch |
| Intermediate Purity (HPLC) | Numerical | 98.7% | Purity of a key intermediate |
| Reaction Temperature | Numerical | 52.5 °C | Temperature during a critical reaction step |
| Stirring Speed | Numerical | 300 RPM | Agitation speed in the reactor |
| pH of Reaction Mixture | Numerical | 6.8 | pH value during the reaction |
| This compound Level | Numerical | 0.09% | Target variable for prediction |
Moreover, ML can be integrated with Process Analytical Technology (PAT) to enable real-time monitoring and control. Sensors can continuously collect data throughout the manufacturing process, and ML algorithms can analyze this data in real-time to detect deviations and predict their impact on impurity formation. researchgate.net This allows for immediate adjustments to be made, ensuring that the process remains in a state of control and consistently produces a high-quality product.
The use of AI and ML in pharmaceutical manufacturing is not just about improving efficiency; it's also about enhancing product quality and safety. zamann-pharma.com By predictively controlling impurities like this compound, pharmaceutical companies can better ensure that their products meet the stringent requirements of regulatory agencies and safeguard public health. longdom.orgrifanalitica.it
Q & A
Basic: What analytical methods are recommended for identifying and quantifying Tadalafil Impurity B in pharmaceutical formulations?
To ensure precise identification and quantification of this compound (ent-tadalafil), ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is widely employed. Key parameters include:
- Column : ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) .
- Mobile Phase : 0.02 M ammonium acetate with 0.1% acetic acid (A) and acetonitrile (B) in gradient mode .
- Flow Rate : 0.35 mL/min; injection volume: 5 µL .
- Detection : Electrospray ionization (ESI) in positive ion mode, using multiple reaction monitoring (MRM) with transition m/z 427.1→135.0 .
This method achieves a detection limit of 25 pg/mL and quantitation limit of 80 pg/mL, validated for linearity (0.10–80 ng/mL), precision (RSD <10%), and recovery (90–110%) .
Basic: What structural characteristics distinguish this compound from the parent compound?
This compound ((6S,12S)-Tadalafil) is a stereoisomer of tadalafil, differing in the configuration of the dihydroquinazolinone and benzodioxole moieties. Key structural
- Molecular Formula : C₂₂H₁₉N₃O₄ .
- Molecular Weight : 389.41 g/mol .
- CAS No. : 629652-72-8 .
Characterization typically involves nuclear magnetic resonance (NMR) for stereochemical confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Basic: What regulatory thresholds apply to this compound in drug products?
Per ICH Q3A(R2) guidelines, the acceptable intake for unidentified impurities is ≤1.0 mg/day or 0.1% of the drug substance, whichever is lower. For this compound, the Threshold of Toxicological Concern (TTC) is applied, requiring levels <0.15 µg/day in chronic use . Stability studies must confirm that impurity levels remain within these thresholds under recommended storage conditions .
Advanced: How can researchers resolve stereochemical discrepancies between Tadalafil and Impurity B during analysis?
Chiral chromatographic separation is critical due to the enantiomeric nature of Impurity B. Recommended approaches:
- Chiral Stationary Phases : Use cellulose- or amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) mobile phase .
- Polarimetric Detection : Couple with circular dichroism (CD) to confirm elution order and stereopurity .
Validation should include resolution (Rs >2.0) between tadalafil and Impurity B, supported by NMR or X-ray crystallography for absolute configuration .
Advanced: What factors influence the stability of this compound under accelerated storage conditions?
Stability studies should evaluate:
- Temperature : Degradation rates increase at >40°C; impurities may form via oxidation or hydrolysis .
- pH : Acidic conditions (pH <3) promote lactam ring opening, while alkaline conditions (pH >8) accelerate decarboxylation .
- Light Exposure : Photoisomerization risks require amber glass storage and USP light-exposure testing .
Methodology includes forced degradation studies (ICH Q1B) with UPLC-MS/MS monitoring to track impurity profiles .
Advanced: How should method validation parameters be optimized for this compound in complex matrices?
Key validation parameters per FDA guidelines :
- Specificity : Demonstrate baseline separation from co-eluting impurities (e.g., Tadalafil Acid Impurity, M.W. 336.35) using diode array detection (DAD) .
- Accuracy : Spike recovery experiments (80–120%) in placebo and active pharmaceutical ingredient (API) matrices .
- Robustness : Test ±10% variations in mobile phase composition and flow rate .
Data must comply with ICH Q2(R1) criteria for precision (RSD <5%) and intermediate precision (RSD <10%) .
Advanced: How can researchers address contradictory impurity profiles in stability-indicating methods?
Contradictions often arise from:
- Degradation Pathways : Impurity B may form via epimerization under thermal stress or via intermediate byproducts (e.g., Tadalafil Spiro-urethane Impurity) .
- Matrix Effects : Excipients like lactose can induce Maillard reactions, altering impurity profiles .
Resolution Strategies :
Advanced: What are the challenges in synthesizing this compound for reference standards?
Synthesis requires strict control of stereochemistry. Key steps:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct enantioselective cyclization .
- Purification : Preparative HPLC with chiral columns to isolate ent-tadalafil from diastereomeric mixtures .
- Characterization : X-ray diffraction to confirm the (6S,12S) configuration and rule out racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
